Methyl 5-bromo-2-cyano-4-nitrobenzoate
Description
Methyl 5-bromo-2-cyano-4-nitrobenzoate is a multifunctional aromatic ester featuring a bromine atom at the 5-position, a cyano group at the 2-position, and a nitro group at the 4-position of the benzoate ring. This compound’s structure combines electron-withdrawing groups (nitro and cyano) and a halogen (bromine), which significantly influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
methyl 5-bromo-2-cyano-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c1-16-9(13)6-3-7(10)8(12(14)15)2-5(6)4-11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMZJIALSQOXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C#N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The presence of bromine, cyano, and nitro groups distinguishes Methyl 5-bromo-2-cyano-4-nitrobenzoate from simpler methyl benzoate derivatives. Below is a comparative analysis with analogous compounds:
Table 1: Physical Properties of Methyl Benzoate Derivatives

Key Observations :
- Bromine vs.
- Nitro and Cyano Groups: These electron-withdrawing groups reduce electron density on the aromatic ring, making the compound less reactive in electrophilic substitutions but more susceptible to nucleophilic aromatic substitution (SNAr) .
- Volatility: Unlike methyl salicylate, which is volatile due to its simple structure and hydroxyl group, this compound’s substituents reduce volatility, as seen in higher melting points and lower vapor pressure .
Spectroscopic and Structural Insights
While direct crystallographic data for this compound is unavailable in the provided evidence, tools like ORTEP-3 could model its molecular geometry, predicting bond angles and torsional strain due to steric effects from substituents . Comparatively, methyl salicylate’s structure has been extensively characterized, showing intramolecular hydrogen bonding absent in the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

